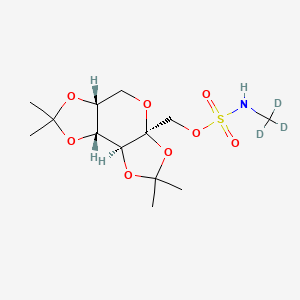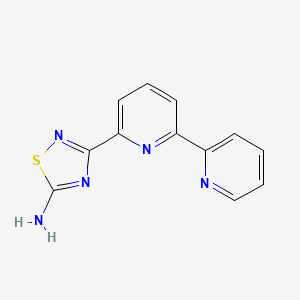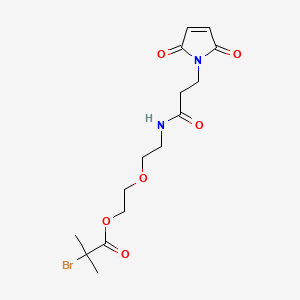
Mal-(PEG)9-Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-(PEG)9-Bromide is a derivative of polyethylene glycol (PEG) that is bi-functionalized for polymer chemistry at one end and thiol addition at the other end. This compound is widely used in various fields due to its unique properties, including its ability to act as a reactant for the preparation of galactose derivatives as drug carriers and medicinal compositions.
Méthodes De Préparation
The synthesis of Mal-(PEG)9-Bromide involves several routes. One common method is the nucleophilic displacement on PEG-bromide . This process typically involves the reaction of PEG with a brominating agent under controlled conditions to introduce the bromide group. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Mal-(PEG)9-Bromide undergoes various types of chemical reactions, including nucleophilic substitution and thiol addition . Common reagents used in these reactions include thiols, which react with the maleimide group to form covalent bonds . The major products formed from these reactions are typically PEG derivatives with modified functional groups, which can be used in further chemical synthesis or applications .
Applications De Recherche Scientifique
Mal-(PEG)9-Bromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers. In biology, it is employed in the preparation of drug carriers and medicinal compositions. In medicine, it is used in the development of targeted drug delivery systems and therapeutic agents. Additionally, it has industrial applications in the production of various PEG-based materials and products.
Mécanisme D'action
The mechanism of action of Mal-(PEG)9-Bromide involves its ability to react with thiol groups to form covalent bonds . This reaction is facilitated by the maleimide group, which acts as a reactive site for thiol addition . The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling the formation of various PEG derivatives .
Comparaison Avec Des Composés Similaires
Mal-(PEG)9-Bromide can be compared with other PEG derivatives such as Mal-PEG1-Bromide and other PEG-based linkers . While these compounds share similar properties, this compound is unique due to its specific functionalization for polymer chemistry and thiol addition. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications.
Similar compounds include:
These compounds are used in various applications but differ in their specific functional groups and reactivity .
Propriétés
Formule moléculaire |
C15H21BrN2O6 |
|---|---|
Poids moléculaire |
405.24 g/mol |
Nom IUPAC |
2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C15H21BrN2O6/c1-15(2,16)14(22)24-10-9-23-8-6-17-11(19)5-7-18-12(20)3-4-13(18)21/h3-4H,5-10H2,1-2H3,(H,17,19) |
Clé InChI |
YTOHWUXNORUJQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


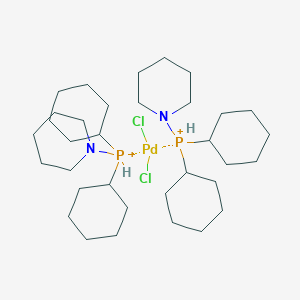
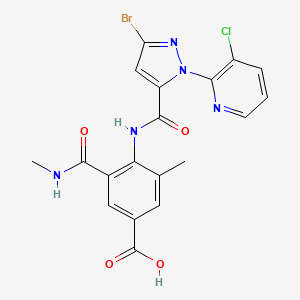

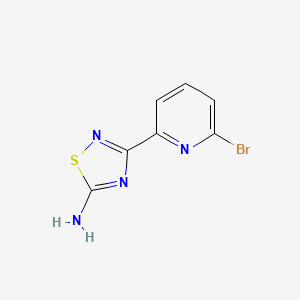
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
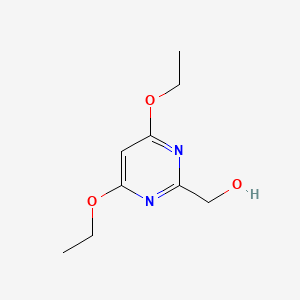
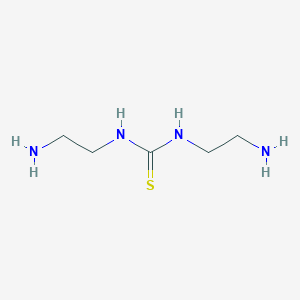
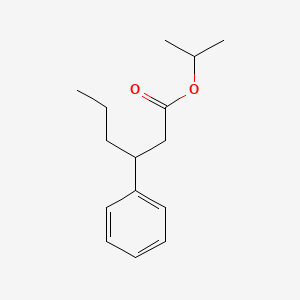

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
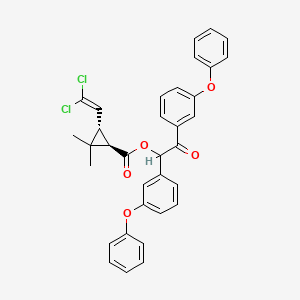
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
